![molecular formula C18H18N4O2 B12805312 6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione CAS No. 16013-92-6](/img/structure/B12805312.png)
6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 342912 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is often studied for its effects on neural cells and its potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 342912 involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes:
Initial Preparation: The starting materials are subjected to a series of reactions, including condensation and cyclization, to form the core structure of NSC 342912.
Purification: The intermediate compounds are purified using techniques such as recrystallization or chromatography.
Final Synthesis: The purified intermediates undergo further reactions, including oxidation or reduction, to yield the final product, NSC 342912.
Industrial Production Methods
In an industrial setting, the production of NSC 342912 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. Common industrial methods include:
Batch Processing: Where the reactions are carried out in large batches.
Continuous Flow Processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed.
Análisis De Reacciones Químicas
Types of Reactions
NSC 342912 undergoes various chemical reactions, including:
Oxidation: Where it reacts with oxidizing agents to form oxidized products.
Reduction: Where it reacts with reducing agents to form reduced products.
Substitution: Where one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Often involve halogens or other nucleophiles under specific conditions like acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Aplicaciones Científicas De Investigación
NSC 342912 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Studied for its effects on neural stem cells and its potential in regenerative medicine.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which NSC 342912 exerts its effects involves several molecular targets and pathways:
Neural Cells: It affects the differentiation and survival of neural cells by interacting with specific receptors and signaling pathways.
Molecular Targets: Includes enzymes involved in glycogen metabolism and pathways related to cellular stress responses.
Pathways: Involves the activation of signaling cascades that promote cell survival and differentiation.
Comparación Con Compuestos Similares
NSC 342912 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Includes other neural stem cell inducers and compounds with similar chemical structures.
Uniqueness: NSC 342912 is unique in its specific effects on neural cells and its potential therapeutic applications.
Conclusion
NSC 342912 is a compound of significant interest in various scientific fields due to its unique properties and potential applications. Its synthesis, chemical reactions, and mechanism of action make it a valuable tool in research and industry.
Propiedades
Número CAS |
16013-92-6 |
|---|---|
Fórmula molecular |
C18H18N4O2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
6-(2-aminoethylamino)-2,3-dihydronaphtho[3,2-f]quinoxaline-7,12-diol |
InChI |
InChI=1S/C18H18N4O2/c19-5-6-20-12-9-13-16(22-8-7-21-13)15-14(12)17(23)10-3-1-2-4-11(10)18(15)24/h1-4,9,20,23-24H,5-8,19H2 |
Clave InChI |
IGNNTKYSHZMDMH-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C2C(=N1)C=C(C3=C(C4=CC=CC=C4C(=C32)O)O)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



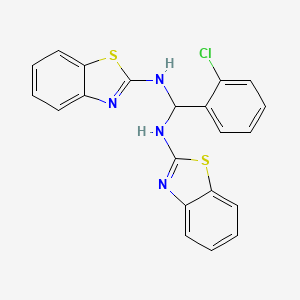
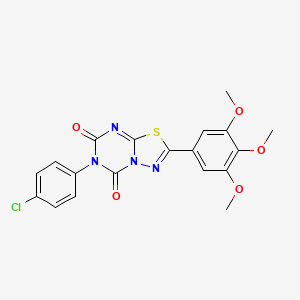
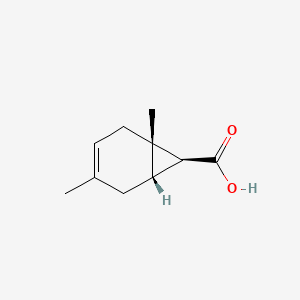
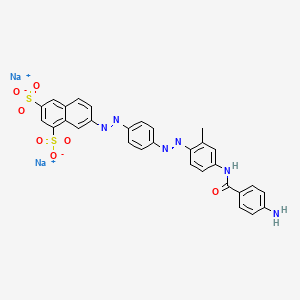



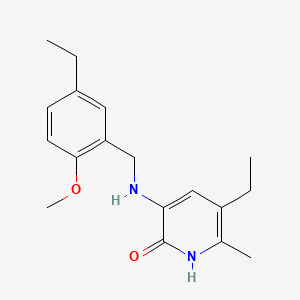
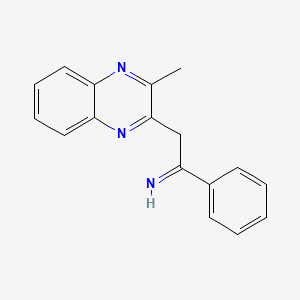

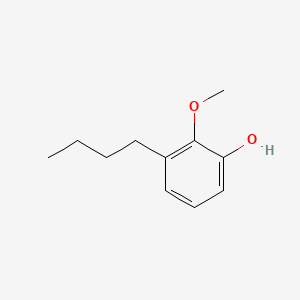
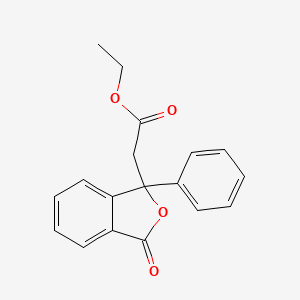
![(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12805327.png)
